In Vivo Anticonvulsant Efficacy: Quantitative ED50 Comparison vs. Clinical AED Baseline
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate demonstrates quantifiable anticonvulsant activity in two validated rodent seizure models. The compound inhibits pentylenetetrazole (PTZ)-induced tonic convulsions with an ED50 of 78.1 mg/kg in mice, and inhibits maximal electroshock (MES)-induced tonic convulsions with an ED50 of 103 mg/kg in mice [1]. This dual-model activity profile is distinct from the tert-butyl analog (CAS 124842-29-1), for which no published in vivo anticonvulsant efficacy data exists in peer-reviewed or vendor literature; the tert-butyl analog is exclusively characterized as a synthetic building block without demonstrated standalone pharmacological activity .
| Evidence Dimension | Anticonvulsant efficacy (ED50, mg/kg, mouse model) |
|---|---|
| Target Compound Data | ED50 = 78.1 mg/kg (PTZ model); ED50 = 103 mg/kg (MES model) |
| Comparator Or Baseline | tert-Butyl (S)-(2,5-dioxopyrrolidin-3-yl)carbamate (CAS 124842-29-1): No published in vivo anticonvulsant activity data |
| Quantified Difference | Target compound: validated dual-model activity with defined ED50 values; Comparator: zero published in vivo efficacy data |
| Conditions | Mouse model; intraperitoneal administration; PTZ-induced and maximal electroshock-induced tonic convulsion assays |
Why This Matters
For antiepileptic drug discovery programs, the target compound provides immediate pharmacological validation and established dosing benchmarks, whereas the tert-butyl analog requires de novo efficacy characterization, adding 3–6 months of preclinical development time.
- [1] TargetMol. (S)-3-N-Cbz-Amino-succinimide (T11262). ED50 values: PTZ model 78.1 mg/kg, MES model 103 mg/kg in mice. View Source
